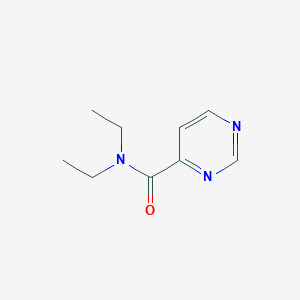

N,N-Diethylpyrimidine-4-carboxamide

Description

BenchChem offers high-quality N,N-Diethylpyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethylpyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-diethylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-12(4-2)9(13)8-5-6-10-7-11-8/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUDAKLNCMODAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,N-Diethylpyrimidine-4-carboxamide CAS 290648-34-3 properties

CAS: 290648-34-3 Formula: C₉H₁₃N₃O Molecular Weight: 179.22 g/mol [1]

Executive Summary

N,N-Diethylpyrimidine-4-carboxamide is a heteroaromatic amide serving as a critical bioisostere in both agrochemical and pharmaceutical research.[1][2] Structurally, it represents a aza-analogue of DEET (N,N-Diethyl-m-toluamide) , where the phenyl ring is replaced by a pyrimidine core.[1] This modification significantly alters the physicochemical profile—specifically lowering lipophilicity (LogP) and increasing aqueous solubility—while retaining the steric bulk and amide functionality required for receptor binding.[1]

This guide details the synthesis, physicochemical properties, and application of this molecule as a scaffold in the development of next-generation kinase inhibitors and insect repellents.

Physicochemical Profile

The introduction of the pyrimidine ring creates a distinctive electronic environment compared to its carbocyclic counterparts.[1]

| Property | Value / Description | Relevance |

| Appearance | Off-white to pale yellow solid | Distinct from DEET (liquid), facilitating easier handling in solid-phase synthesis.[1] |

| Predicted LogP | ~0.8 - 1.2 | Lower than DEET (LogP ~2.18), reducing bioaccumulation potential. |

| H-Bond Acceptors | 3 (2 Pyrimidine N, 1 Amide O) | Enhanced water solubility and potential for specific kinase hinge binding. |

| H-Bond Donors | 0 | Excellent membrane permeability; no donor to impede passive transport. |

| pKa (Conjugate Acid) | ~1.0 - 1.5 (Pyrimidine N) | Weakly basic; protonation occurs only under strongly acidic conditions.[1] |

| Solubility | Soluble in DCM, MeOH, DMSO | Compatible with standard organic synthesis workflows. |

Synthetic Routes & Process Chemistry

The synthesis of N,N-Diethylpyrimidine-4-carboxamide typically proceeds via the activation of pyrimidine-4-carboxylic acid .[1] While direct coupling (EDC/HOBt) is possible, the Acid Chloride Method is preferred for scale-up due to higher atom economy and simplified purification.[1]

Primary Protocol: Acid Chloride Activation

Rationale: Thionyl chloride (

Step-by-Step Methodology:

-

Activation:

-

Charge a flame-dried round-bottom flask with Pyrimidine-4-carboxylic acid (1.0 eq) .

-

Suspend in anhydrous Dichloromethane (DCM) or Toluene (10 mL/g).

-

Add Thionyl Chloride (

, 1.5 eq) dropwise under -

Add a catalytic amount of DMF (2-3 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.[1]

-

Reflux:[1] Heat to reflux (40°C for DCM, 80°C for Toluene) for 2-3 hours until gas evolution (

, -

Evaporation:[1] Concentrate in vacuo to remove excess

. Re-dissolve the crude acid chloride in anhydrous DCM.

-

-

Amidation:

-

Cool the acid chloride solution to 0°C.

-

Add Triethylamine (

, 2.5 eq) to scavenge HCl.[1] -

Add Diethylamine (1.2 eq) dropwise, maintaining internal temperature < 5°C.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

-

Workup & Purification:

Synthetic Pathway Visualization

The following diagram illustrates the reaction logic and intermediate species.

Figure 1: Two-step synthesis via acid chloride activation to ensure high yield and purity.

Structural Activity & Applications

Bioisosterism: The DEET Connection

Research into insect repellents has long focused on N,N-diethyl-m-toluamide (DEET).[1][3] However, DEET possesses high lipophilicity and potential neurotoxicity concerns.

-

The Switch: Replacing the phenyl ring with a pyrimidine ring (CAS 290648-34-3) creates a "Scaffold Hop."[1]

-

Mechanism: The amide moiety remains the pharmacophore for odorant receptor interference (binding to OR/Orco complexes in insects).[1]

-

Advantage: The pyrimidine nitrogens introduce polarity, potentially altering the volatility profile (vapor pressure) and reducing skin absorption rates compared to DEET.[1]

Medicinal Chemistry: Kinase Inhibition

In drug discovery, this molecule serves as a "Fragment-Based Drug Design" (FBDD) starting point.

-

Hinge Binding: The pyrimidine N1 and N3 atoms can act as H-bond acceptors for the hinge region of ATP-binding sites in kinases (e.g., JAK, MAPK).[1]

-

Solubility Handle: The diethylamide group prevents aggregation and improves metabolic stability compared to primary amides which are easily hydrolyzed.

Structure-Activity Relationship (SAR) Logic[1]

Figure 2: SAR impact of heteroaromatic substitution on the classic DEET scaffold.[1]

Analytical Quality Control

To validate the synthesis of CAS 290648-34-3, the following analytical parameters must be met.

HPLC Method (Reverse Phase)[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyrimidine absorption).[1]

-

Retention Time: Expect elution earlier than DEET analogs due to increased polarity.

1H-NMR Interpretation (CDCl3, 400 MHz)

-

Pyrimidine Ring: Look for 3 distinctive aromatic protons.

-

H-2: Singlet/Doublet ~9.2 ppm (Deshielded by two nitrogens).[1]

-

H-6: Doublet ~8.8 ppm.

-

H-5: Doublet/Multiplet ~7.5 ppm.

-

-

Diethyl Group:

-

CH2: Quartet ~3.2 - 3.6 ppm (often broad due to amide rotation).[1]

-

CH3: Triplet ~1.1 - 1.3 ppm.

-

Safety & Handling (SDS Summary)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid inhalation of dust/vapors.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods.

References

-

Oražem, L. et al. (2023). Transition Metal‐Free Ortho‐Deuteration of Electron‐Deficient N‐Heteroarenes. ResearchGate.

-

Katritzky, A. R. et al. (2008).[1] Novel Carboxamides as Potential Mosquito Repellents. Journal of Medical Entomology.

-

PubChem Database. (n.d.).[1] Compound Summary: N,N-Diethyl-3-methylbenzamide (DEET - Structural Reference). National Library of Medicine.[1]

-

PharmaBlock. (2014).[1] Pyrimidines in Drug Discovery: A Privileged Scaffold. PharmaBlock Whitepapers.

-

Cayman Chemical. (n.d.).[1] Pyrimidine-4-Carboxylic Acid (Precursor Data). Cayman Chemical Product Guide.

Sources

- 1. CN104114531A - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The Efficacy of Some Commercially Available Insect Repellents for Aedes aegypti (Diptera: Culicidae) and Aedes albopictus (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Diethylpyrimidine-4-carboxamide IUPAC name and synonyms

Technical Profile: N,N-Diethylpyrimidine-4-carboxamide A Strategic Scaffold for Medicinal Chemistry and Directed Ortho-Metalation[1][2]

Part 1: Executive Summary & Strategic Distinction

N,N-Diethylpyrimidine-4-carboxamide is a specialized heteroaromatic building block and a "privileged scaffold" in modern drug discovery.[1] Unlike simple solvents or reagents, this molecule serves two high-value functions in pharmaceutical research:

-

Pharmacophore Core: It forms the structural backbone of novel NAPE-PLD inhibitors (e.g., LEI-401), utilized in modulating endocannabinoid signaling.

-

Directed Metalation Substrate: The diethylcarboxamide moiety acts as a powerful Directing Group (DG) for Directed Ortho Metalation (DoM), enabling the precise regioselective functionalization (e.g., deuteration) of the pyrimidine ring—a critical technique for improving the metabolic stability of clinical candidates.

CRITICAL DISAMBIGUATION:

Do NOT confuse with Diethylcarbamazine (DEC).

DEC: N,N-Diethyl-4-methylpiperazine -1-carboxamide.[1] (Anthelmintic drug). [1] * This Compound: N,N-Diethylpyrimidine -4-carboxamide.[1][2][3][4] (Aromatic intermediate). [1][5][6][7] * Difference: The pyrimidine ring is aromatic and planar; the piperazine ring is saturated and chair-shaped.[1] This fundamental difference alters all biological and chemical reactivity.

Part 2: Chemical Identity & Nomenclature

| Property | Specification |

| IUPAC Name | N,N-Diethylpyrimidine-4-carboxamide |

| Common Synonyms | Pyrimidine-4-carboxylic acid diethylamide; 4-(Diethylcarbamoyl)pyrimidine |

| CAS Number | 1280816-18-3 (Base compound) |

| Molecular Formula | C₉H₁₃N₃O |

| Molecular Weight | 179.22 g/mol |

| SMILES | CCN(CC)C(=O)C1=CC=NC=N1 |

| InChI Key | Unique identifier required for database registration (varies by salt form).[1][3][7][8][9] |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water (unlike the piperazine analog). |

Part 3: Synthesis & Manufacturing Protocols

The synthesis of N,N-Diethylpyrimidine-4-carboxamide is typically achieved via amide coupling.[1] Below is a high-yield, self-validating protocol suitable for milligram-to-gram scale preparation.

Protocol A: Direct Amidation via Acid Chloride Activation

Rationale: Pyrimidine-4-carboxylic acid is electron-deficient, making the carboxylic acid less reactive to direct amine attack without activation.[1] Conversion to the acid chloride or use of coupling agents is required.

Reagents:

-

Pyrimidine-4-carboxylic acid (1.0 eq)[1]

-

Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5 eq)[1]

-

Diethylamine (1.2 eq)[1]

-

Triethylamine (TEA) or DIPEA (2.0 eq)[1]

-

Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Methodology:

-

Activation: Suspend pyrimidine-4-carboxylic acid in anhydrous DCM under N₂ atmosphere. Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases (formation of acid chloride).

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (highly moisture sensitive).

-

Coupling: Re-dissolve the residue in anhydrous DCM. Cool to 0°C.[1]

-

Addition: Slowly add a mixture of Diethylamine and TEA in DCM. The reaction is exothermic; control temperature <5°C.

-

Completion: Warm to RT and stir for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1]

-

Workup: Wash organic layer with sat.[1] NaHCO₃ (to remove acid), then brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Protocol B: Directed Ortho Metalation (DoM) & Deuteration

Context: This protocol demonstrates the utility of the molecule as a substrate for regioselective modification (e.g., creating deuterated analogs for metabolic stability studies).[2][5][10][11]

Mechanism: The amide oxygen coordinates with Lithium, directing the base (LiTMP) to deprotonate the ortho position (C5 or C6 depending on conditions).

Figure 1: Mechanism of Directed Ortho Metalation (DoM) utilizing the carboxamide group to install deuterium or electrophiles.[1]

Part 4: Pharmacology & Mechanism of Action

While N,N-Diethylpyrimidine-4-carboxamide is an intermediate, its derivatives are potent bioactive agents.[1] The most significant application is in the inhibition of NAPE-PLD .[1]

Target: N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

NAPE-PLD is the key enzyme responsible for biosynthesizing N-acylethanolamines (NAEs), including the endocannabinoid anandamide .[1]

-

Mechanism: Inhibitors based on the pyrimidine-4-carboxamide scaffold (e.g., LEI-401 ) bind to the catalytic site of NAPE-PLD.[1]

-

Structural Logic:

-

The Pyrimidine Ring mimics the polar headgroup interactions within the enzyme pocket.

-

The Carboxamide provides essential hydrogen bond acceptors.[1]

-

Substituents: Replacing the simple diethyl group with more complex amines (e.g., (S)-3-phenylpiperidine) increases potency from micromolar to nanomolar range.[1]

-

Significance: Inhibition of NAPE-PLD reduces anandamide levels, modulating stress, anxiety, and inflammation pathways.

Figure 2: Biological cascade showing the intervention point of Pyrimidine-4-carboxamide derivatives.[1][3][7]

Part 5: Analytical Profiling

To validate the synthesis of N,N-Diethylpyrimidine-4-carboxamide, the following analytical signatures must be confirmed.

¹H-NMR Spectroscopy (CDCl₃, 400 MHz)

-

Aromatic Region: Distinctive pyrimidine protons.[1]

-

~9.2 ppm (s, 1H, H-2 position between nitrogens).

-

~8.9 ppm (d, 1H, H-6).

-

~7.6 ppm (d, 1H, H-5).

-

-

Aliphatic Region (Diethylamide):

HPLC-UV Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: 254 nm (Strong absorption due to pyrimidine ring).[1]

-

Retention Time: Expect early elution relative to lipophilic drugs due to the polar pyrimidine core (approx.[1] 3.5 - 4.5 min depending on flow rate).[1]

References

-

Oražem, Ž., et al. (2025).[5][10] Transition Metal-Free Ortho-Deuteration of Electron-Deficient N-Heteroarenes.[1][2][10] European Journal of Organic Chemistry.[2][5] [1]

- Significance: Establishes the molecule as a primary substrate for Directed Ortho Metalation (DoM)

-

Mock, E. D., et al. (2020). Discovery of the First Potent and Selective NAPE-PLD Inhibitor.[1] Nature Chemical Biology, 16, 667–675. [1]

- Significance: Identifies the pyrimidine-4-carboxamide scaffold as the pharmacophore for LEI-401.

-

PubChem Compound Summary. (2024). N,N-Diethylpyrimidine-4-carboxamide.[1][2][3][4] National Center for Biotechnology Information.[1] [1]

Sources

- 1. evitachem.com [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sitemap product name A-Z [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. biomedres.us [biomedres.us]

- 7. bu.edu.eg [bu.edu.eg]

- 8. N,N-dimethylmorpholine-4-carboxamide | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of N,N-Diethylpyrimidine-4-carboxamide from 4-pyrimidinecarboxylic acid

Part 1: Executive Summary & Strategic Analysis

Introduction

The synthesis of N,N-Diethylpyrimidine-4-carboxamide represents a classic transformation in medicinal chemistry: the amidation of an electron-deficient heteroaromatic carboxylic acid. While structurally analogous to the insect repellent DEET (N,N-diethyl-m-toluamide), the incorporation of the pyrimidine core significantly alters the electronic properties and solubility profile of the molecule.

This guide provides two distinct protocols tailored to different project stages:

-

Method A (The "Process" Route): Acid chloride activation using Oxalyl Chloride. Scalable, cost-effective, and robust.[1]

-

Method B (The "Discovery" Route): Direct coupling using HATU. Ideal for milligram-scale library synthesis where yield and purity are prioritized over reagent cost.

Retrosynthetic Analysis

The disconnection strategy focuses on the amide bond. The electron-deficient nature of the pyrimidine ring makes the carbonyl carbon highly susceptible to nucleophilic attack once activated, but it also renders the starting acid prone to decarboxylation under forcing thermal conditions.

Figure 1: Retrosynthetic disconnection of the target amide.

Part 2: Experimental Protocols

Method A: Acid Chloride Activation (Oxalyl Chloride)

Rationale: Thionyl chloride (

Reagents & Equipment[2][3]

-

Precursor: 4-Pyrimidinecarboxylic acid (1.0 eq)

-

Activator: Oxalyl Chloride (1.2 eq)

-

Catalyst: DMF (Dimethylformamide) (2-3 drops)

-

Nucleophile: Diethylamine (3.0 eq) – Acts as both reactant and base.

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Atmosphere: Nitrogen or Argon balloon

Step-by-Step Protocol

-

Activation:

-

In a flame-dried Round Bottom Flask (RBF), suspend 4-pyrimidinecarboxylic acid (e.g., 5.0 g, 40.3 mmol) in anhydrous DCM (50 mL).

-

Add catalytic DMF (3 drops).

-

Cool to 0°C (ice bath).

-

Add Oxalyl Chloride (3.5 mL, 4.1 mL, ~48 mmol) dropwise over 10 minutes. Caution: Vigorous gas evolution (

, -

Allow to warm to Room Temperature (RT) and stir for 2 hours. The suspension should become a clear solution as the acid chloride forms.

-

Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM (50 mL).

-

-

Coupling:

-

Cool the acid chloride solution to 0°C.

-

Add Diethylamine (12.5 mL, ~120 mmol) dropwise. Note: Use excess amine to scavenge the HCl generated.

-

Stir at RT for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

-

Workup:

-

Quench with water (50 mL).

-

Separate phases.[4] Extract aqueous layer with DCM (2 x 30 mL).

-

Wash Sequence:

-

Sat.

: Removes unreacted carboxylic acid. -

Brine: Drying step.

-

-

Dry organic layer over

, filter, and concentrate.

-

Method B: Direct Coupling (HATU)

Rationale: For small-scale synthesis (<100 mg) or parallel synthesis, HATU provides high conversion without the moisture sensitivity of acid chlorides.

Reagents

-

Precursor: 4-Pyrimidinecarboxylic acid (1.0 eq)

-

Coupling Agent: HATU (1.1 eq)

-

Base: DIPEA (Diisopropylethylamine) (3.0 eq)

-

Nucleophile: Diethylamine (1.2 eq)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Protocol

-

Activation:

-

Dissolve 4-pyrimidinecarboxylic acid (100 mg, 0.8 mmol) in DMF (2 mL).

-

Add DIPEA (0.42 mL, 2.4 mmol).

-

Add HATU (336 mg, 0.88 mmol). Stir for 5 minutes (Solution turns yellow/orange).

-

-

Addition:

-

Add Diethylamine (0.1 mL, 0.96 mmol).

-

-

Reaction:

-

Stir at RT for 2–4 hours.

-

-

Workup:

-

Dilute with Ethyl Acetate (20 mL).

-

Wash with 5%

solution (3x) to remove DMF. -

Wash with Sat.

and Brine. -

Concentrate.

-

Part 3: Purification & Characterization Logic

Purification Strategy

The pyrimidine ring is basic (

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase: 0

5% Methanol in DCM. -

Note: The product is polar. If it streaks on silica, add 1% Triethylamine to the eluent.

-

Workup Decision Tree

Figure 2: Purification logic flow ensuring removal of specific impurities.

Expected Analytical Data

-

Physical State: Pale yellow oil or low-melting solid.

-

NMR (400 MHz,

- 9.25 (d, 1H, Pyrimidine H-2)

- 8.80 (d, 1H, Pyrimidine H-6)

- 7.60 (dd, 1H, Pyrimidine H-5)

-

3.60 (q, 2H,

-

3.30 (q, 2H,

-

1.25 (t, 3H,

-

1.10 (t, 3H,

Part 4: Troubleshooting & Safety

Common Pitfalls

| Issue | Cause | Solution |

| Low Yield | Decarboxylation of SM | Avoid reflux temperatures. Use Oxalyl Chloride at 0°C |

| Impurity: Urea | HATU byproduct | Ensure thorough washing with water/brine or use column chromatography. |

| Salt Formation | Pyrimidine N protonation | If product is stuck in aqueous layer during acid wash, neutralize to pH 7-8 and re-extract with DCM. |

Safety Profile

-

4-Pyrimidinecarboxylic acid: Irritant.

-

Oxalyl Chloride: Highly toxic, corrosive, water-reactive. Releases CO (silent killer). MUST use fume hood.

-

Diethylamine: Volatile, flammable, toxic.

References

- Synthesis of Pyrimidine-4-carboxylic acid derivatives

-

General Amide Coupling Protocols (HATU/Oxalyl Chloride)

-

Organic Chemistry Portal. (n.d.). Amide Formation. [Link]

-

-

Minisci Reaction for Pyrimidine Functionalization (Contextual)

-

Duncton, M. A., et al. (2009). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry. [Link]

-

-

Properties of N,N-Diethylpyridine-3-carboxamide (Analogous Chemistry)

-

Matrix Fine Chemicals. (n.d.). N,N-Diethylpyridine-3-carboxamide (Nikethamide) Data. [Link]

-

Sources

Application Note: Synthesis and Analysis of Deuterated N,N-Diethylpyrimidine-4-carboxamide for Kinetic Isotope Effect Studies in Drug Metabolism

Abstract

This application note provides a comprehensive guide for the synthesis, characterization, and application of deuterated N,N-Diethylpyrimidine-4-carboxamide. Strategic replacement of hydrogen with deuterium at metabolically labile positions can significantly alter the pharmacokinetic profile of a drug candidate by slowing down its rate of metabolism—a phenomenon known as the Kinetic Isotope Effect (KIE).[1][2] This guide details a robust protocol for the regioselective deuteration of the pyrimidine core, methods for analytical verification, and a subsequent in vitro metabolic stability assay using human liver microsomes to quantify the KIE. These protocols are designed for researchers in drug discovery and development to investigate metabolic pathways and enhance the properties of lead compounds.

Introduction: Leveraging the Kinetic Isotope Effect in Drug Discovery

N,N-Diethylpyrimidine-4-carboxamide serves as a model heterocyclic scaffold relevant to medicinal chemistry. A primary challenge in drug development is engineering molecules with optimal metabolic stability.[3] Many drug candidates fail due to rapid hepatic clearance, often mediated by Cytochrome P450 (CYP) enzymes.[4][5] These enzymes frequently catalyze the oxidation of C-H bonds, which can be a rate-limiting step in a drug's metabolism.[1][4]

The deuterium Kinetic Isotope Effect (KIE) is a powerful tool that leverages the fundamental difference in bond strength between a carbon-deuterium (C-D) and a carbon-hydrogen (C-H) bond.[1][2] The greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond, making it stronger and requiring more energy to break.[1][2] By selectively replacing hydrogen with deuterium at a metabolic "soft spot," the rate of enzymatic cleavage at that position can be substantially reduced. This can lead to improved pharmacokinetic properties, such as a longer half-life, reduced toxic metabolite formation, and a better overall safety profile.[1][6]

This document provides a detailed methodology for synthesizing a deuterated version of N,N-Diethylpyrimidine-4-carboxamide, verifying the isotopic incorporation, and subsequently using it in a comparative in vitro metabolic stability assay to determine the magnitude of the KIE.

Proposed Synthesis of Deuterated N,N-Diethylpyrimidine-4-carboxamide

The pyrimidine ring contains several C-H bonds susceptible to enzymatic oxidation. The C-H bonds adjacent to the ring nitrogens are often electronically activated and potential sites for metabolism.[7][8] We propose a regioselective deuteration at the C-6 position of the pyrimidine ring via a transition-metal-catalyzed hydrogen isotope exchange (HIE) reaction. This method offers high efficiency and selectivity under relatively mild conditions.[9][10][11]

Materials and Reagents

| Material | Grade | Supplier |

| N,N-Diethylpyrimidine-4-carboxamide | ≥98% | Commercial Source |

| [Ru(dtbpmp)(η2-H2)H2] Catalyst | Synthesis Grade | See Reference |

| Deuterium Oxide (D₂O) | 99.9 atom % D | Commercial Source |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Commercial Source |

| Sodium Sulfate, Anhydrous | Reagent Grade | Commercial Source |

| Diethyl Ether, Anhydrous | ≥99.7% | Commercial Source |

| Argon Gas | High Purity | Commercial Source |

Experimental Protocol: C-6 Deuteration

This protocol is adapted from established methods for H/D exchange on heteroaromatic compounds.[9][12]

-

Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with high-purity argon gas. This is crucial to prevent quenching of the catalyst by atmospheric moisture or oxygen.

-

Reagent Addition: To the flask, add N,N-Diethylpyrimidine-4-carboxamide (1.0 mmol, 1 equiv.).

-

Catalyst Addition: Under a positive flow of argon, add the Ruthenium catalyst [Ru(dtbpmp)(η2-H2)H2] (0.01 mmol, 1 mol%). The use of a transition-metal catalyst is essential for activating the otherwise inert C-H bond.[9]

-

Solvent/Deuterium Source: Add Deuterium Oxide (D₂O, 5 mL). D₂O serves as both the solvent and the deuterium source, providing a large excess of deuterium to drive the exchange reaction to completion.[9][12]

-

Reaction: Heat the reaction mixture to 75 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots over time (e.g., 6, 12, 24 hours) and analyzing by LC-MS to check for the mass shift corresponding to deuterium incorporation.

-

Workup: After completion, cool the reaction mixture to room temperature. Extract the product with dichloromethane (3 x 15 mL). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final deuterated product, [D]-N,N-Diethylpyrimidine-4-carboxamide.

Synthesis Workflow Diagram

Caption: Workflow for the in vitro human liver microsomal stability assay.

Data Analysis and Interpretation

The data from the metabolic stability assay is used to calculate the intrinsic clearance and the KIE value.

-

Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the 0-minute time point.

-

Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the rate constant, k. The half-life is calculated as: t½ = -0.693 / k

-

Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration])

-

Calculate the Kinetic Isotope Effect (KIE): The KIE is the ratio of the intrinsic clearance of the non-deuterated (light) compound to the deuterated (heavy) compound. KIE = CLint (light) / CLint (heavy)

Interpretation of KIE Values

| KIE Value | Interpretation | Implication for Drug Design |

| ~1 | No significant isotope effect. | C-H bond cleavage is not the rate-determining step of metabolism. Deuteration at this site will not improve metabolic stability. |

| > 2 | Significant primary KIE observed. [2] | C-H bond cleavage is the rate-determining step. This position is a metabolic "soft spot," and deuteration is a viable strategy to slow metabolism and improve the pharmacokinetic profile. [1] |

| 1 - 2 | Small or secondary KIE. | C-H bond cleavage may be partially rate-limiting, or other factors are involved. The benefit of deuteration may be marginal. |

Conclusion

This application note provides a comprehensive framework for the synthesis, analysis, and metabolic evaluation of deuterated N,N-Diethylpyrimidine-4-carboxamide. By following these protocols, researchers can effectively utilize deuterium substitution as a strategic tool to investigate metabolic pathways and rationally design drug candidates with improved pharmacokinetic properties. The observation of a significant KIE provides strong evidence that a specific C-H bond is a site of metabolic liability, offering a clear path for lead optimization in the drug discovery pipeline.

References

-

Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex. Journal of the American Chemical Society. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

-

H/D Exchange at Aromatic and Heteroaromatic Hydrocarbons Using D2O as the Deuterium Source and Ruthenium Dihydrogen Complexes as the Catalyst. Angewandte Chemie International Edition. [Link]

-

Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex. National Center for Biotechnology Information. [Link]

-

Metabolic stability in liver microsomes. Mercell. [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. National Center for Biotechnology Information. [Link]

-

Microsomal Stability Assay Protocol. Cyprotex. [Link]

-

H/D Exchange at Aromatic and Heteroaromatic Hydrocarbons Using D2O as the Deuterium Source and Ruthenium Dihydrogen Complexes as the Catalyst. ResearchGate. [Link]

-

The kinetic isotope effect in the search for deuterated drugs. Clarivate. [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

-

From Design to Delivery: How ResolveMass Engineers High-Quality Deuterium-Labeled Molecules with Analytical Integrity. ResolveMass Laboratories Inc.[Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. National Center for Biotechnology Information. [Link]

-

The kinetic isotope effect in the search for deuterated drugs. PubMed. [Link]

-

Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. ACS Publications. [Link]

-

Hydrolysis of deuterated N,N‐diethylpyrimidine‐4‐carboxamide (8Am–d)... ResearchGate. [Link]

-

Effect of deuteration on hydrogen bonding: a comparative concentration dependent Raman and DFT study of pyridine in CH₃OH and CD₃OD and pyrimidine in H₂O and D₂O. PubMed. [Link]

-

A method for quantitative determination of deuterium content in biological material. ResearchGate. [Link]

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

-

Hydrogen-deuterium exchanges in pyrimidine N-oxides. ACS Publications. [Link]

-

C-H deuteration of organic compounds and potential drug candidates. ResearchGate. [Link]

-

A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. Semantic Scholar. [Link]

-

Synthesis of pyrimidines from dinitrogen and carbon. National Center for Biotechnology Information. [Link]

- Process for preparation of n,n-di substituted carboxamides.

- Process for preparation of n,n-di substituted carboxamides.

-

Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Portico [access.portico.org]

- 3. nuvisan.com [nuvisan.com]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mttlab.eu [mttlab.eu]

- 6. isotope.com [isotope.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. d-nb.info [d-nb.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Topic: Hydrolysis of N,N-Diethylpyrimidine-4-carboxamide: Reaction Conditions and Protocols

An Application Note for Researchers and Drug Development Professionals

Abstract

This comprehensive guide details the reaction conditions and experimental protocols for the hydrolysis of N,N-Diethylpyrimidine-4-carboxamide to its corresponding carboxylic acid, pyrimidine-4-carboxylic acid. As a key synthetic intermediate, the efficient and clean conversion of this amide is crucial for various research and development applications in medicinal chemistry and materials science. This document provides a deep dive into both acid- and base-catalyzed hydrolysis mechanisms, offers step-by-step laboratory protocols, and explains the scientific rationale behind the procedural choices to ensure reproducible and high-yield outcomes.

Introduction: Significance and Application

N,N-Diethylpyrimidine-4-carboxamide is a tertiary amide built upon the pyrimidine scaffold. Pyrimidine derivatives are ubiquitous in biologically active molecules, including numerous pharmaceuticals.[1][2] The hydrolysis of the robust amide functional group to yield pyrimidine-4-carboxylic acid is a pivotal transformation. This product serves as a versatile building block for the synthesis of more complex molecules, enabling further functionalization through its carboxylic acid moiety for applications in drug discovery and the development of functional materials.[3][4]

Amide hydrolysis is a fundamental reaction in organic chemistry. However, amides are the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.[5][6] Consequently, this transformation typically requires forcing conditions, such as heating in the presence of a strong acid or base catalyst, to proceed at a practical rate.[5] This guide provides validated starting points for achieving this conversion efficiently.

Reaction Mechanisms and Strategic Considerations

The hydrolysis of an amide can be effectively catalyzed by either acid or base. The choice between the two pathways depends on the overall stability of the substrate and the desired work-up conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfers and the eventual elimination of a diethylamine cation, which is protonated under the acidic conditions, to form the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as the nucleophile, directly attacking the electrophilic carbonyl carbon. This addition forms a tetrahedral intermediate.[7] The collapse of this intermediate expels the diethylamide anion, which is a poor leaving group. However, this is immediately followed by an irreversible acid-base reaction where the newly formed carboxylic acid protonates the diethylamide anion. The final products are the carboxylate salt and diethylamine. An acidic workup is then required to protonate the carboxylate and isolate the desired pyrimidine-4-carboxylic acid.[5] This final, irreversible deprotonation of the carboxylic acid drives the reaction to completion.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the hydrolysis of N,N-Diethylpyrimidine-4-carboxamide.

Protocol 1: Acid-Catalyzed Hydrolysis

Materials and Reagents:

-

N,N-Diethylpyrimidine-4-carboxamide

-

Concentrated Hydrochloric Acid (HCl, ~12 M) or Sulfuric Acid (H₂SO₄, ~18 M)

-

Dioxane or Water

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH), saturated aqueous solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N,N-Diethylpyrimidine-4-carboxamide (1.0 eq) in a suitable solvent such as dioxane or water (approx. 5-10 mL per gram of amide).

-

Acid Addition: To the stirred solution, cautiously add an excess of concentrated acid (e.g., 3-6 M final concentration). For example, a 1:1 (v/v) mixture of concentrated HCl and water can be used.

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 90-110 °C).

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-24 hours).

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a solution of sodium hydroxide. Be cautious of gas evolution (CO₂) if using bicarbonate. Adjust the pH to approximately 3-4, where the carboxylic acid is protonated but soluble impurities may remain in solution.

-

Extraction: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude pyrimidine-4-carboxylic acid.

-

Purification: The crude product can be purified further by recrystallization from a suitable solvent system (e.g., water, ethanol/water).

Protocol 2: Base-Catalyzed Hydrolysis

Materials and Reagents:

-

N,N-Diethylpyrimidine-4-carboxamide

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol or Ethylene Glycol

-

Hydrochloric Acid (HCl), concentrated or 6 M aqueous solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N,N-Diethylpyrimidine-4-carboxamide (1.0 eq) in ethanol or, for more forcing conditions, ethylene glycol.

-

Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-5 eq, typically 2-4 M final concentration).

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (80-120 °C, depending on the solvent).

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC until completion (typically 4-16 hours). The reaction is often faster than acid-catalyzed hydrolysis.

-

Cooling and Acidification: Cool the reaction mixture to room temperature. If an organic co-solvent was used, remove it under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Precipitation: Slowly add concentrated or 6 M HCl to the stirred solution to acidify it. The pyrimidine-4-carboxylic acid will precipitate as its pKa is approached. Adjust the final pH to ~3.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

-

Drying: Dry the isolated solid under vacuum to yield the final product. If the product does not precipitate cleanly, an extraction as described in Protocol 1 (Step 6-7) may be necessary after acidification.

Data Summary and Condition Comparison

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Rationale / Notes |

| Catalyst | Strong Mineral Acid (HCl, H₂SO₄) | Strong Base (NaOH, KOH) | Acid protonates the carbonyl; base provides a strong nucleophile (OH⁻). |

| Stoichiometry | Catalytic to excess | Requires at least 1 equivalent (often excess) | Base is consumed to form the carboxylate salt, driving the reaction. |

| Solvent | Water, Dioxane/Water | Water, Ethanol/Water, Ethylene Glycol | Co-solvents are used to aid the solubility of the organic amide. |

| Temperature | Reflux (90-110 °C) | Reflux (80-120 °C) | High thermal energy is required to overcome the amide resonance stability. |

| Reaction Time | 8 - 24 hours | 4 - 16 hours | Base-catalyzed hydrolysis is often faster due to the stronger nucleophile. |

| Work-up | Neutralization (Base Addition) | Acidification (Acid Addition) | The work-up is opposite to the reaction condition to isolate the neutral acid. |

| Typical Yield | Moderate to Good | Good to Excellent | Base-catalyzed route is often higher yielding due to the irreversible nature. |

Visualized Experimental Workflow

Caption: General workflow for the hydrolysis of N,N-Diethylpyrimidine-4-carboxamide.

Expertise & Experience: Explaining Experimental Choices

-

Choice of Catalyst (Acid vs. Base): The base-catalyzed route is generally preferred for simple amides as it is often faster and less likely to produce char or complex byproducts compared to refluxing in strong, hot acid. The pyrimidine ring itself is relatively stable, but harsh acidic conditions could potentially lead to undesired side reactions or degradation over prolonged heating.

-

Solvent Selection: The choice of solvent (e.g., ethanol vs. ethylene glycol in the basic protocol) is a trade-off between reaction rate and experimental convenience. Ethylene glycol has a much higher boiling point, allowing for higher reaction temperatures and thus faster rates, which can be crucial for particularly stubborn amides.

-

Monitoring the Reaction: It is critical to monitor the reaction's progress. Relying on a fixed time can lead to incomplete reactions or product degradation. TLC is a rapid and effective method. A typical mobile phase for this system would be Ethyl Acetate/Hexanes with a small amount of acetic acid to ensure the carboxylic acid product is protonated and migrates up the plate.

-

Work-up pH: The pH during work-up is critical. For the base-catalyzed reaction, acidifying to a pH of ~3 ensures the complete protonation of the product, pyrimidine-4-carboxylic acid (pKa is predicted to be around 2.8), maximizing its precipitation or extraction into an organic solvent.[8]

Trustworthiness: A Self-Validating System

To ensure the integrity and success of the protocol, the following validation steps are essential:

-

Confirmation of Product Identity: The identity of the final product, pyrimidine-4-carboxylic acid, must be rigorously confirmed. This should be done by comparing its analytical data with literature values.[8]

-

Melting Point: Compare the experimental melting point to the reported value (229-232 °C).[8]

-

NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, showing the disappearance of the ethyl group signals from the starting material and the appearance of a carboxylic acid proton signal.

-

Mass Spectrometry (MS): To confirm the molecular weight (124.1 g/mol ).[8]

-

-

Purity Assessment: The purity of the final compound should be assessed by HPLC. A pure compound should show a single major peak.

-

Control Reaction: If troubleshooting, running a reaction without the catalyst (i.e., heating the amide in the solvent alone) will confirm that the acid or base is essential for the transformation, as amides are generally stable to neutral hydrolysis.[5]

By following these characterization and validation steps, researchers can be confident in the outcome of the hydrolysis, ensuring the material is suitable for subsequent stages of development.

References

-

Oražem, J., et al. (2020). Transition Metal‐Free Ortho‐Deuteration of Electron‐Deficient N‐Heteroarenes. Angewandte Chemie International Edition, 59(42), 18593-18599. (Note: This article mentions the hydrolysis of a related deuterated compound). Retrieved from [Link]

-

Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 6), o885. Retrieved from [Link]

-

Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(17), 9494–9513. Retrieved from [Link]

- Jain, N. F., & Masse, C. E. (2014). Synthesis from Carboxylic Acid Derivatives. In Science of Synthesis. Georg Thieme Verlag.

- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Note: A foundational textbook on organic chemistry principles).

-

Reddit r/OrganicChemistry. (2023, November 22). Amide Hydrolysis Using Base. Retrieved from [Link]

-

Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides. (Note: Educational material discussing amide properties). Retrieved from [Link]

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pyrimidine-4-carboxylic acid | Pyrimidines | Ambeed.com [ambeed.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. reddit.com [reddit.com]

- 8. 4-Pyrimidinecarboxylic acid | 31462-59-6 [chemicalbook.com]

Technical Guide: N,N-Diethylpyrimidine-4-carboxamide Scaffolds for NAPE-PLD Inhibition

This guide details the application of N,N-Diethylpyrimidine-4-carboxamide and its derivatives as structural precursors for the synthesis of high-potency NAPE-PLD (N-acyl phosphatidylethanolamine phospholipase D) inhibitors.

It integrates the structural activity relationships (SAR) established for the pyrimidine-4-carboxamide class (exemplified by LEI-401 ) with advanced synthetic protocols and validation assays.

Executive Summary & Mechanism of Action

NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs) , including the endocannabinoid anandamide (AEA) and the anti-inflammatory lipid palmitoylethanolamide (PEA) . Inhibiting NAPE-PLD is a critical strategy for modulating lipid signaling in neuroinflammation, anxiety, and metabolic disorders.

The pyrimidine-4-carboxamide moiety has emerged as the "privileged scaffold" for NAPE-PLD inhibition. While early fragments like N,N-diethylpyrimidine-4-carboxamide exhibit low potency, they serve as the essential electrophilic core for constructing nanomolar inhibitors (e.g., LEI-401).

The Pharmacophore Strategy

The transition from a simple precursor to a potent inhibitor relies on three structural modifications:

-

The Carboxamide "Head" (R1): Fits into a shallow lipophilic pocket. The N,N-diethyl group provides metabolic stability and optimal lipophilicity (cLogP), though cyclopropylmethyl groups are also common.

-

C2-Position Substitution: Requires a bulky hydrophobic group (e.g., (S)-3-phenylpiperidine) to occupy the enzyme's substrate channel.

-

C6-Position Substitution: Requires a polar group (e.g., (S)-3-hydroxypyrrolidine) to engage in hydrogen bonding and improve aqueous solubility.

Application Note: Synthetic Utility & Route Design

Why N,N-Diethylpyrimidine-4-carboxamide?

This specific precursor acts as a versatile Directing Group (DG) and stable core.

-

Directed Ortho Metalation (DoM): The diethylcarboxamide group is a potent Ortho-Directing Group (ODG). It allows for the regioselective lithiation at the C5 position, enabling the introduction of deuterium or other functional groups without transition metals, facilitating metabolic stability studies (deuteration).

-

SNAr Reactivity: When synthesized from halogenated pyrimidines, the carboxamide core activates the C2 and C6 positions for Nucleophilic Aromatic Substitution (SNAr), allowing the rapid assembly of library analogs.

Diagram: Strategic Synthesis Workflow

The following diagram illustrates the conversion of the precursor scaffold into a bioactive inhibitor.

Caption: Synthesis pathway transforming the dichloropyrimidine acid into a potent NAPE-PLD inhibitor via the carboxamide scaffold. Optional DoM pathway shown for C5 modification.

Protocol 1: Chemical Synthesis of the Inhibitor Scaffold

Objective: Synthesize a functionalized NAPE-PLD inhibitor using the N,N-diethylpyrimidine-4-carboxamide core strategy.

Reagents:

-

2,6-Dichloropyrimidine-4-carboxylic acid

-

Diethylamine (or Cyclopropylmethylamine for LEI-401 specific synthesis)

-

HATU or SOCl2 (Thionyl chloride)

-

DIPEA (N,N-Diisopropylethylamine)

Step-by-Step Methodology:

-

Formation of the Carboxamide Core (The Precursor):

-

Dissolve 2,6-dichloropyrimidine-4-carboxylic acid (1.0 eq) in dry DCM.

-

Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 min at RT.

-

Add Diethylamine (1.1 eq) dropwise.

-

Stir for 4 hours. Wash with 1M HCl and Brine. Concentrate in vacuo.

-

Checkpoint: Verify 2,6-dichloro-N,N-diethylpyrimidine-4-carboxamide via LC-MS (Expected M+H matches calculation).

-

-

First SNAr Substitution (C2-Selectivity):

-

Dissolve the core (from Step 1) in THF/Isopropanol (1:1).

-

Cool to 0°C (Critical for regioselectivity at C2 vs C6).

-

Add (S)-3-phenylpiperidine (1.0 eq) and DIPEA (1.5 eq).

-

Stir at 0°C for 2 hours, then warm to RT overnight.

-

Observation: The C2 chloride is more reactive due to the electron-withdrawing effect of the adjacent nitrogens and carboxamide.

-

-

Second SNAr Substitution (C6-Functionalization):

-

To the reaction mixture from Step 2, add (S)-3-hydroxypyrrolidine (1.5 eq).

-

Heat the reaction to 80°C for 6-12 hours.

-

Monitor consumption of the intermediate via TLC/LC-MS.

-

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

-

Protocol 2: Validation via Fluorescence-Based NAPE-PLD Assay

Objective: Validate the inhibitory potency (IC50) of the synthesized molecule against human NAPE-PLD.

Principle: This assay uses a fluorogenic substrate (e.g., PED6 ), a NAPE analog labeled with a nitrobenzoxadiazole (NBD) fluorophore. NAPE-PLD cleavage releases the NBD-labeled amine, resulting in a fluorescence increase (de-quenching).

Materials:

-

Enzyme: Recombinant human NAPE-PLD (HEK293T lysate or purified).

-

Substrate: PED6 (N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine).

-

Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 1 mM DTT.

Workflow:

-

Enzyme Preparation:

-

Dilute NAPE-PLD stock in Assay Buffer to a final concentration of 20 nM.

-

Dispense 20 µL of enzyme solution into black 384-well plates.

-

-

Inhibitor Incubation:

-

Add 0.5 µL of the synthesized inhibitor (dissolved in DMSO) at varying concentrations (e.g., 10-point dose-response from 10 µM to 1 nM).

-

Include Vehicle Control (DMSO only) and Positive Control (LEI-401 reference standard).

-

Incubate for 30 minutes at RT.

-

-

Substrate Addition & Measurement:

-

Add 20 µL of PED6 substrate (Final concentration: 1 µM).

-

Kinetic Read: Measure Fluorescence (Ex/Em: 485/535 nm) immediately every 60 seconds for 45 minutes.

-

-

Data Analysis:

-

Calculate the slope of the linear portion of the fluorescence curve (RFU/min).

-

Normalize slope to DMSO control (100% activity).

-

Fit data to a sigmoidal dose-response equation to determine IC50.

-

Data Interpretation Table:

| Parameter | High Potency (Target) | Moderate Potency | Inactive |

| IC50 Value | < 50 nM | 50 nM - 1 µM | > 10 µM |

| Selectivity | > 100x vs FAAH | 10-100x vs FAAH | Non-selective |

| Solubility | Soluble > 50 µM | Precipitates > 10 µM | Insoluble |

Pathway Context: NAPE-PLD Signaling[2][4]

Understanding the downstream effects of your inhibitor is crucial for interpreting in vivo results.

Caption: Biological pathway showing NAPE-PLD catalysis of NAPEs to NAEs and the blockade point of the pyrimidine inhibitor.

References

-

Mock, E. D., et al. (2020). "Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice."[2][4][7] Nature Chemical Biology, 16, 667–675.[4][7]

-

Mock, E. D., et al. (2021). "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry, 64(4), 2205–2227.

-

Oražem, Ž., et al. (2025). "Transition Metal-Free Ortho-Deuteration of Electron-Deficient N-Heteroarenes." European Journal of Organic Chemistry, e202500667.[8] (Describing the N,N-diethylpyrimidine-4-carboxamide precursor utility).

-

Castellani, B., et al. (2017). "Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD)." Chemical Communications, 53, 12898-12901.

Sources

- 1. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Validation & Comparative

13C NMR Structural Validation Guide: Pyrimidine-4-Carboxamide Scaffolds

Executive Summary

The Challenge: In drug discovery, pyrimidine-4-carboxamides are privileged scaffolds for kinase inhibition and antiviral therapeutics. However, their structural validation is often complicated by annular tautomerism and the electronic similarity between the N1 and N3 positions.

The Solution: This guide provides a definitive reference for the 13C NMR characterization of pyrimidine-4-carboxamides. Unlike generic spectral databases, we compare Experimental Benchmarking (DMSO-d₆) against DFT GIAO Computational Prediction and Solvent-Dependent Alternatives . This approach allows researchers to validate regioisomerism with high confidence without solely relying on X-ray crystallography.

Part 1: The Benchmark – Experimental vs. Computational Performance

For rapid structural verification, drug developers often rely on predicted shifts. However, for pyrimidine-4-carboxamides, specific electronic effects at the C4 (ipso) and C5 positions lead to deviations in standard prediction algorithms.

The following table compares high-field experimental data (Product) against Density Functional Theory (DFT) predictions (Alternative).

Table 1: Chemical Shift Accuracy (Experimental vs. DFT GIAO)

Standard Scaffold: N-phenylpyrimidine-4-carboxamide

| Carbon Position | Experimental δ (ppm) [DMSO-d₆] | DFT Calculated δ (ppm) [B3LYP/6-311+G(d,p)] | Deviation (Δδ) | Interpretation |

| C=O (Amide) | 162.5 - 164.5 | 160.8 | -2.7 | Significant. H-bonding in DMSO deshields the carbonyl more than gas-phase DFT predicts. |

| C2 (N-C-N) | 156.0 - 158.5 | 159.2 | +1.2 | Moderate. The most deshielded ring carbon; accurately predicted. |

| C4 (Ipso) | 152.0 - 154.0 | 150.5 | -2.5 | Critical. Proximity to the amide group causes variability based on amide rotamers. |

| C6 (C=N) | 148.0 - 150.0 | 149.5 | ±0.5 | High Accuracy. Best anchor point for spectral alignment. |

| C5 (C=C) | 118.0 - 122.0 | 120.5 | ±1.5 | Diagnostic. The most shielded carbon; distinct from phenyl/heteroaryl substituents. |

Key Insight: Do not rely solely on unscaled DFT calculations for the Amide C=O and C4-Ipso carbons. The experimental values in polar solvents are consistently deshielded by 2-3 ppm relative to gas-phase predictions due to strong intermolecular hydrogen bonding.

Part 2: Solvent Systems – The Comparative Analysis

The choice of solvent dramatically alters the chemical shift profile of the carboxamide moiety.[1] This comparison highlights why DMSO-d₆ is the superior "product" for this application compared to the standard CDCl₃ "alternative."

Table 2: Solvent-Induced Shift Deltas (SIS)

| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Performance Impact |

| Amide Proton (NH) | Visible (δ 9.0 - 10.5) | Often Broad/Invisible | DMSO Wins. Critical for HMBC correlations to C4/C5. |

| C=O Shift | ~163.5 ppm | ~161.0 ppm | DMSO causes downfield shift via H-bonding (C=O···H-Solvent). |

| Solubility | High (Polar Scaffolds) | Low (Precipitation risk) | DMSO ensures sufficient concentration for 13C acquisition. |

| Rotamer Exchange | Slow (Sharper peaks) | Fast/Intermediate | CDCl₃ often yields broadened signals due to amide bond rotation. |

Part 3: Substituent Effects & Diagnostic Signals

Understanding how R-groups modify the core scaffold is essential for SAR (Structure-Activity Relationship) studies.

-

Electron Withdrawing Groups (EWG) at C2:

-

Example: 2-Trifluoromethyl or 2-Chloro.

-

Effect: Deshields C2 significantly (>160 ppm) but shields C5 (para-like effect) by ~1-2 ppm.

-

-

Electron Donating Groups (EDG) at C2:

-

Example: 2-Amino or 2-Methoxy.

-

Effect: Shields C2 (upfield shift to ~155 ppm) and significantly shields C5 (upfield to ~105-110 ppm) due to resonance donation into the ring.

-

Visualization: Structural Assignment Logic

The following diagram illustrates the validated workflow to distinguish the 4-carboxamide from the isomeric 5-carboxamide using 2D NMR.

Caption: Logic flow for distinguishing Pyrimidine-4-carboxamide from 5-carboxamide isomers using HMBC connectivity.

Part 4: Detailed Experimental Protocols

Synthesis & Sample Preparation

To ensure reproducibility of the chemical shifts listed above, follow this preparation standard:

-

Concentration: Dissolve 20–30 mg of the pyrimidine derivative in 0.6 mL of DMSO-d₆ (99.9% D).

-

Tube: Use high-quality 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

-

Temperature: Equilibrate probe to 298 K (25°C). Temperature fluctuations >1°C can shift amide protons by 0.1 ppm.

Acquisition Parameters (13C NMR)

Quaternary carbons (C2, C4, C=O) in pyrimidines have long relaxation times (

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds (Standard is often 1.0s). This ensures full relaxation of the C4 and C=O carbons.

-

Pulse Width: 30° pulse angle (maximizes signal per unit time).

-

Scans (NS): Minimum 1024 scans for <10mg samples; 512 scans for >20mg.

-

Spectral Width: 240 ppm (to capture C=O and potentially fluorinated carbons).

Computational Validation (DFT Protocol)

If experimental data is ambiguous, use this specific Gaussian/Orca input route to generate the "Alternative" comparison data:

-

Method: DFT GIAO (Gauge-Independent Atomic Orbital).

-

Functional/Basis Set: B3LYP/6-311+G(d,p) or mPW1PW91/6-311+G(2d,p).

-

Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) specifying DMSO. Gas phase calculations will fail to predict the amide shift accurately.

References

-

Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

-

Bagno, A., et al. (2012). "Correlation Between Experimental and DFT/GIAO Computed 13C NMR Chemical Shifts." The Open Spectroscopy Journal.

-

Mock, E. D., et al. (2020). "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry.[3]

-

Reich, H. J. (2022). "13C NMR Chemical Shifts - Heterocycles." University of Wisconsin / ACS Organic Chemistry Data.

-

SDSU NMR Facility. (2024). "Common 2D NMR Experiments (HSQC, HMBC) and Parameter Optimization." San Diego State University. (Note: General protocol verification).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N,N-Diethylpyrimidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Mass Spectrometry in Small Molecule Analysis

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for determining the molecular weight and structure of small molecules.[1] The fragmentation pattern of a molecule, generated through techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), provides a unique fingerprint that is instrumental in its identification and characterization.[2][3]

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of N,N-Diethylpyrimidine-4-carboxamide, a heterocyclic amide of interest in medicinal chemistry. In the absence of a publicly available mass spectrum for this specific compound, this guide leverages a comparative approach, drawing insights from the known fragmentation of its structural isomer, N,N-diethylnicotinamide, and the established principles of pyrimidine and amide fragmentation.

Predicted Fragmentation Pathways of N,N-Diethylpyrimidine-4-carboxamide

The fragmentation of N,N-Diethylpyrimidine-4-carboxamide is anticipated to be governed by the interplay of two key structural features: the pyrimidine ring and the N,N-diethylcarboxamide side chain.

The Pyrimidine Moiety: A Driving Force for Initial Cleavages

Substituted pyrimidine derivatives are known to exhibit characteristic fragmentation patterns.[4][5][6] The pyrimidine ring can initiate cleavage events, leading to the loss of small neutral molecules or radicals. For N,N-Diethylpyrimidine-4-carboxamide, we can anticipate fragmentation of the pyrimidine ring itself, although the primary fragmentation is more likely to be dictated by the more labile amide bond.

The N,N-Diethylcarboxamide Side Chain: The Epicenter of Fragmentation

The N,N-diethylcarboxamide group is expected to be the most significant contributor to the fragmentation pattern. The fragmentation of amides is well-characterized and typically involves two primary pathways:

-

Alpha-Cleavage (α-cleavage): This involves the cleavage of the bond between the carbonyl carbon and the pyrimidine ring. This is a hallmark fragmentation for amides and would result in the formation of a stable acylium ion.

-

Cleavage of the N-Alkyl Groups: The N,N-diethyl groups are susceptible to cleavage, leading to the loss of ethyl radicals or ethene.

Based on these principles, the following fragmentation pathways are proposed for N,N-Diethylpyrimidine-4-carboxamide:

Caption: Proposed major fragmentation pathways of protonated N,N-Diethylpyrimidine-4-carboxamide.

Comparative Analysis: N,N-Diethylpyrimidine-4-carboxamide vs. N,N-Diethylnicotinamide

A powerful approach to predicting the fragmentation of an unknown compound is to compare it with a structurally similar molecule with a known mass spectrum. N,N-Diethylnicotinamide, a structural isomer where the carboxamide group is attached to a pyridine ring at position 3, serves as an excellent comparator.

The mass spectrum of N,N-Diethylnicotinamide shows a prominent base peak at m/z 106, corresponding to the nicotinoyl cation.[7][8] This strongly suggests that the primary fragmentation pathway involves the cleavage of the C-N bond of the amide.

| Feature | Predicted for N,N-Diethylpyrimidine-4-carboxamide | Observed for N,N-Diethylnicotinamide[7][8] | Rationale for Similarities and Differences |

| Molecular Ion [M+H]+ | m/z 180 | m/z 179 (EI), 180 ([M+H]+) | The molecular weight is identical. The observed ion will depend on the ionization technique (EI vs. ESI). |

| Base Peak | Predicted: m/z 107 (Pyrimidine-4-carbonyl cation) | m/z 106 (Nicotinoyl cation) | The base peak in both compounds is expected to result from the cleavage of the C-N amide bond, forming a stable acylium ion. The 1 m/z unit difference is due to the pyrimidine ring (containing two nitrogen atoms) versus the pyridine ring (one nitrogen atom). |

| Loss of Ethyl Radical | Predicted: m/z 151 | Observed: m/z 150 | Loss of an ethyl radical from the diethylamino group is a common fragmentation for N,N-dialkylamides. |

| Further Fragmentation | Predicted: Fragments from the pyrimidine ring (e.g., m/z 79) | Observed: Fragments from the pyridine ring (e.g., m/z 78) | Subsequent fragmentation of the acylium ion will be characteristic of the respective heterocyclic ring. |

This comparative analysis strongly supports the prediction that the primary fragmentation of N,N-Diethylpyrimidine-4-carboxamide will be the formation of the pyrimidine-4-carbonyl cation at m/z 107.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following detailed protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of N,N-Diethylpyrimidine-4-carboxamide in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography (LC) Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) to elute the compound, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Column Temperature: 30-40 °C.

Mass Spectrometry (MS) Parameters

-

Mass Spectrometer: A tandem mass spectrometer such as a triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), or Orbitrap instrument.[9]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[10]

-

Capillary Voltage: 3.0-4.0 kV.

-

Source Temperature: 120-150 °C.[10]

-

Desolvation Gas Flow: 600-800 L/hr.[10]

-

Cone Gas Flow: 50-150 L/hr.[10]

-

Data Acquisition:

-

Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion ([M+H]+) of N,N-Diethylpyrimidine-4-carboxamide (expected at m/z 180).

-

Product Ion Scan (MS/MS): Select the [M+H]+ ion (m/z 180) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. The collision energy should be optimized to achieve a good distribution of fragment ions.

-

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of N,N-Diethylpyrimidine-4-carboxamide. By leveraging the known fragmentation of a structural isomer and fundamental principles of mass spectrometry, we have proposed the most likely fragmentation pathways and key fragment ions. The provided experimental protocol offers a robust starting point for researchers to obtain empirical data and confirm these predictions. Such detailed structural analysis is a critical step in the characterization of new chemical entities and plays a vital role in advancing drug discovery and development programs.

References

-

N,N-Diethylnicotinamide. PubChem. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

-

Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC. [Link]

-

Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research. [Link]

-

Nikethamide. NIST WebBook. [Link]

-

Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

-

A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. ResearchGate. [Link]

-

Fragmentation mechanisms in electron impact mass spectrometry. Torben Lund, RUC. [Link]

-

10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

-

Fragmentation Mechanisms. University of Colorado Boulder. [Link]

-

N,N-Diethylnicotinamide. SIELC Technologies. [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. article.sapub.org [article.sapub.org]

- 7. N,N-Diethylnicotinamide | C10H14N2O | CID 5497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nikethamide [webbook.nist.gov]

- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to N,N-Diethyl-Substituted Heterocyclic Amides: Nicethamide vs. N,N-Diethylpyrimidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established central nervous system stimulant, Nicethamide (N,N-diethylnicotinamide), and the lesser-known N,N-Diethylpyrimidine-4-carboxamide. While Nicethamide has a long history of clinical use and is extensively characterized, N,N-Diethylpyrimidine-4-carboxamide remains a compound of research interest with limited publicly available data. This comparison, therefore, juxtaposes the known properties of Nicethamide with the potential characteristics of N,N-Diethylpyrimidine-4-carboxamide, inferred from the broader class of pyrimidine-4-carboxamide derivatives.

Introduction and Structural Overview

Nicethamide, a derivative of nicotinic acid (a form of vitamin B3), is a pyridine carboxamide. Its core structure is a pyridine ring. In contrast, N,N-Diethylpyrimidine-4-carboxamide features a pyrimidine ring, a diazine heterocycle. This fundamental difference in the heterocyclic core is expected to impart distinct physicochemical and pharmacological properties to each molecule.

Caption: Chemical structures of Nicethamide and a representative pyrimidine-4-carboxamide.

Comparative Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of the known and predicted properties of Nicethamide and N,N-Diethylpyrimidine-4-carboxamide is presented below.

| Property | Nicethamide (N,N-diethylnicotinamide) | N,N-Diethylpyrimidine-4-carboxamide (Predicted/Inferred) |

| Molecular Formula | C10H14N2O[1][2] | C9H13N3O |

| Molecular Weight | 178.23 g/mol [1] | ~179.22 g/mol |

| Appearance | Clear, light yellow viscous liquid or crystalline solid[1] | Not available (likely a solid at room temperature) |

| LogP (Octanol/Water) | 0.3[1] | Not available (predictions vary, but likely to be low) |

| Water Solubility | Soluble | Not available (solubility will depend on crystal lattice energy) |

| pKa | Not available | Not available |

| CAS Number | 59-26-7[2][3] | Not available |

Synthesis and Chemical Reactivity

Nicethamide is typically synthesized by the reaction of nicotinic acid with diethylamine.[3] A common laboratory and industrial method involves the aminocarbonylation of 3-iodopyridine with diethylamine.

N,N-Diethylpyrimidine-4-carboxamide , while not extensively documented, can likely be synthesized through standard amidation procedures. A plausible route would involve the activation of pyrimidine-4-carboxylic acid, followed by coupling with diethylamine.

Caption: General synthesis pathways for Nicethamide and N,N-Diethylpyrimidine-4-carboxamide.

Mechanism of Action and Pharmacological Profile

Nicethamide: A Respiratory Stimulant